4-(Azetidin-3-yloxy)pyrimidine
Description
Significance of Pyrimidine (B1678525) Derivatives in Medicinal Chemistry and Chemical Biology
The pyrimidine nucleus is a cornerstone of medicinal chemistry and chemical biology, exhibiting a vast range of pharmacological activities. wjarr.com As a fundamental component of all living cells, this six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3 is integral to the structure of nucleic acids (DNA and RNA) in the form of thymine, cytosine, and uracil. scispace.comgsconlinepress.com This inherent biological relevance is a primary reason for the extensive investigation into pyrimidine derivatives for therapeutic applications. scispace.com
The synthetic versatility of the pyrimidine scaffold allows for extensive chemical modifications, leading to a diverse array of bioactive molecules. scispace.comtandfonline.com Researchers have successfully developed pyrimidine-based compounds with a wide spectrum of biological activities, as detailed in the table below. scispace.comnih.govnih.govmdpi.com The ability of the pyrimidine ring to engage in hydrogen bonding and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov This has led to the inclusion of the pyrimidine scaffold in numerous clinically approved drugs for various diseases. nih.govnih.gov The continuous exploration of pyrimidine chemistry promises the discovery of novel therapeutic agents to address unmet medical needs. tandfonline.comnih.gov
Table 1: Reported Biological Activities of Pyrimidine Derivatives
| Biological Activity | Reference |
|---|---|
| Anticancer | scispace.comgsconlinepress.commdpi.comekb.eg |
| Antimicrobial (Antibacterial & Antifungal) | wjarr.comscispace.comnih.gov |
| Antiviral & Anti-HIV | wjarr.comscispace.comnih.gov |
| Anti-inflammatory | scispace.comnih.gov |
| Antimalarial | wjarr.comscispace.com |
| Antihypertensive | nih.govnih.gov |
| Antioxidant | gsconlinepress.comnih.gov |
| Anticonvulsant | nih.govnih.gov |
| Analgesic | nih.govnih.gov |
Role of Azetidine (B1206935) Moiety in Structural Design and Biological Activity
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is an increasingly important structural motif in drug discovery. technologynetworks.comnih.gov Though less common in nature than five- or six-membered rings, the azetidine moiety offers a unique combination of structural rigidity and chemical stability. ambeed.comenamine.net This rigidity helps to lock the conformation of a molecule, which can lead to higher binding affinity and selectivity for its biological target by reducing the entropic penalty of binding. enamine.net
The incorporation of an azetidine ring can significantly influence a molecule's physicochemical properties, such as its solubility and lipophilicity, which are critical for drug development. rsc.org Azetidines are considered valuable building blocks because they can serve as constrained surrogates for more flexible linear amines or larger ring systems. technologynetworks.comrsc.org The nitrogen atom in the azetidine ring can be left unsubstituted (NH-azetidine) or functionalized, providing a versatile handle for further chemical modifications to optimize biological activity. technologynetworks.com Consequently, azetidine derivatives have been investigated for a wide range of therapeutic applications and are found in several approved drugs. technologynetworks.comlifechemicals.comchemrxiv.org
Table 2: Pharmacological Activities of Azetidine-Containing Compounds
| Pharmacological Activity | Reference(s) |
|---|---|
| Antibacterial / Antimicrobial | lifechemicals.comontosight.aiglobalscitechocean.comacgpubs.org |
| Anticancer | nih.govresearchgate.net |
| Antiviral | researchgate.net |
| Anti-inflammatory | globalscitechocean.comresearchgate.net |
| Dopamine Antagonist | nih.govresearchgate.net |
| Neurological Disorders (e.g., Parkinson's, Tourette's) | technologynetworks.comnih.gov |
| Antimalarial | researchgate.netacs.org |
| Antiobesity | nih.govresearchgate.net |
Overview of 4-(Azetidin-3-yloxy)pyrimidine as a Heterocyclic Building Block in Research
This compound is a bifunctional molecule that combines the structural features of both a pyrimidine ring and an azetidine moiety. It is primarily utilized in research as a heterocyclic building block or synthetic intermediate. bldpharm.comfluorochem.co.ukchiralen.comsmolecule.com Its structure presents multiple points for chemical modification, making it a valuable tool for generating libraries of more complex molecules in drug discovery programs. fluorochem.co.uk
The pyrimidine portion of the molecule can undergo reactions common to this heterocycle, such as nucleophilic aromatic substitution, while the azetidine ring provides a three-dimensional structural element and a secondary amine that can be further functionalized. nih.govtechnologynetworks.com Researchers in medicinal chemistry investigate compounds like this compound to explore new chemical space and develop novel compounds with potential therapeutic value. smolecule.com Its availability from commercial suppliers facilitates its use in various research and development projects. fluorochem.co.ukchiralen.com
Historical Context of Related Pyrimidine-Azetidine Scaffolds in Research
The deliberate combination of pyrimidine and azetidine scaffolds in a single molecular entity is a strategy employed in modern medicinal chemistry to create novel chemical structures with desirable pharmacological properties. The synthesis of such hybrid molecules has been the focus of numerous research efforts aimed at discovering new lead compounds for various diseases.
For instance, researchers have developed synthetic routes to produce libraries of molecules where an azetidine ring is appended to a pyrimidine core. nih.govacs.org These efforts often involve multi-step synthetic sequences, starting from functionalized pyrimidines and azetidines to build the final complex structure. nih.govnih.govacs.org The goal of these synthetic endeavors is often to target specific biological pathways, such as inhibiting enzymes like dihydroorotate (B8406146) dehydrogenase, which is crucial for pyrimidine biosynthesis in parasites, or to develop inhibitors for protein kinases, a large family of enzymes often implicated in cancer. acs.orgacs.org The synthesis of pyrimidine-azetidine derivatives has been reported in the context of creating inhibitors for N-Acylphosphatidylethanolamine Phospholipase D and as potential agents against HIV. nih.govacs.org These studies underscore the perceived value of combining these two pharmacophoric units to generate molecules with enhanced biological activity and optimized drug-like properties. jetir.orgresearchgate.net
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
4-(azetidin-3-yloxy)pyrimidine |
InChI |
InChI=1S/C7H9N3O/c1-2-8-5-10-7(1)11-6-3-9-4-6/h1-2,5-6,9H,3-4H2 |
InChI Key |
IIKLSBJQRZZDMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=NC=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of 4-(Azetidin-3-yloxy)pyrimidine Scaffold
The construction of the this compound scaffold is a multi-step process that involves the synthesis of the pyrimidine (B1678525) core followed by the introduction of the azetidin-3-yloxy group. The protection of the azetidine (B1206935) nitrogen is a crucial aspect of this synthetic strategy to ensure regioselectivity and prevent unwanted side reactions.
Formation of the Pyrimidine Core
The pyrimidine ring, a key component of nucleic acids, is a common motif in pharmacologically active compounds. Its synthesis can be achieved through various well-established methods. A prevalent approach involves the condensation of a three-carbon component with a compound containing an amidine functionality. For instance, the reaction of β-dicarbonyl compounds or their synthetic equivalents with ureas, thioureas, or amidines, often in the presence of a base like sodium ethoxide, yields the pyrimidine core.
In the context of preparing precursors for the this compound scaffold, a common starting material is a di-substituted pyrimidine, such as 4,6-dichloropyrimidine (B16783). These di-halogenated pyrimidines are commercially available or can be synthesized from precursors like orotic acid. acs.org The two chlorine atoms on the pyrimidine ring exhibit different reactivities, allowing for sequential and regioselective substitution.
| Starting Material | Reagents and Conditions | Product | Reference |
| Orotic acid | POCl₃ | 2,6-Dichloropyrimidine-4-carbonyl chloride | acs.org |
| 4,6-Dichloropyrimidine | Various aryl/heteroarylboronic acids, Pd(0) catalyst, K₃PO₄, 1,4-Dioxane | 4-Aryl-6-chloropyrimidines | researchgate.net |
Introduction of the Azetidin-3-yloxy Moiety
The key step in assembling the this compound scaffold is the formation of the ether linkage between the pyrimidine ring and the azetidine-3-ol. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the hydroxyl group of azetidin-3-ol (B1332694) acts as a nucleophile, displacing a halogen atom (commonly chlorine) from the 4-position of the pyrimidine ring.
To prevent the azetidine nitrogen from competing as a nucleophile, it is typically protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. The reaction is generally carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). For instance, N-Boc-azetidin-3-ol can be reacted with 4,6-dichloropyrimidine to selectively displace one of the chlorine atoms. researchgate.net
A patent for amino pyrimidine derivatives describes the reaction of a substituted 4-chloropyrimidine (B154816) with tert-butyl 3-hydroxyazetidine-1-carboxylate in the presence of a base to form the corresponding 4-(N-Boc-azetidin-3-yloxy)pyrimidine derivative. google.com
| Pyrimidine Substrate | Azetidine Reagent | Reaction Conditions | Product | Reference |
| Substituted 4-chloropyrimidine | tert-Butyl 3-hydroxyazetidine-1-carboxylate | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | 4-(1-(tert-butoxycarbonyl)azetidin-3-yloxy)pyrimidine derivative | google.com |
| 4,6-Dichloropyrimidine | N-Boc-azetidin-3-ol | Base, Solvent | 4-Chloro-6-(N-Boc-azetidin-3-yloxy)pyrimidine | researchgate.net |
Stereoselective Synthesis Approaches
The azetidin-3-ol moiety contains a stereocenter, and the stereochemistry can significantly influence the biological activity of the final compound. Therefore, stereoselective synthesis of chiral azetidin-3-ol is of considerable importance.
Several methods have been developed for the enantioselective synthesis of azetidin-3-ol and its derivatives. One approach involves the gold-catalyzed intermolecular oxidation of chiral N-propargylsulfonamides to produce chiral azetidin-3-ones, which can then be reduced to the corresponding chiral azetidin-3-ols. nih.govnih.gov Another strategy is the diastereoselective Yang photocyclization of chiral 2-acyl-3-allyl- or 2-acyl-3-benzyl-substituted perhydro-1,3-benzoxazines, which yields enantiopure 2,3-disubstituted azetidin-3-ol derivatives after removal of the chiral auxiliary. acs.org
Furthermore, biocatalytic methods have been employed for the stereoselective hydroxylation of N-substituted azetidines. For example, the microorganism Sphingomonas sp. has been used to hydroxylate N-substituted azetidines to produce the corresponding 3-hydroxyazetidines with high regioselectivity and in good yields. acs.org
Derivatization and Functionalization of the this compound Scaffold
Once the core this compound scaffold is synthesized, it can be further modified at both the pyrimidine and azetidine rings to generate a library of diverse compounds for structure-activity relationship (SAR) studies.
Modifications on the Pyrimidine Ring
The pyrimidine ring of the scaffold offers several positions for functionalization. If the synthesis starts from a di-halogenated pyrimidine, the remaining halogen atom (e.g., at the 6-position) can be displaced by various nucleophiles. For instance, a 4-(azetidin-3-yloxy)-6-chloropyrimidine (B11905450) intermediate can undergo a second SNAr reaction with amines, thiols, or alcohols to introduce a wide range of substituents. mdpi.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also powerful tools for modifying the pyrimidine ring. A halogenated pyrimidine can be coupled with various boronic acids or esters to introduce aryl or heteroaryl groups. mdpi.com
| Pyrimidine Substrate | Reagents and Conditions | Modification | Reference |
| 4-(Azetidin-3-yloxy)-6-chloropyrimidine | Amines, Thiols, Alcohols, Base | Substitution at C6 | mdpi.com |
| 5-Bromo-2,4-dichloropyrimidine | Anilines, p-TsOH·H₂O | Substitution at C2 and C4 | mdpi.com |
| 4,6-Dichloropyrimidine | Imidazoles, Triazoles, K₂CO₃ or Cs₂CO₃ | Substitution at C6 | mdpi.com |
Modifications on the Azetidine Ring
The nitrogen atom of the azetidine ring, once deprotected, is a key handle for derivatization. The secondary amine of the azetidine moiety can be readily functionalized through various reactions, including acylation, alkylation, and reductive amination.
A patent application for amino pyrimidine derivatives demonstrates the acylation of the deprotected azetidine nitrogen with acrylic acid in the presence of a coupling agent like propylphosphonic anhydride (B1165640) (T3P) and a base such as N,N-diisopropylethylamine (DIPEA). epo.org This introduces an acryloyl group, which can act as a Michael acceptor for covalent binding to biological targets.
Alkylation of the azetidine nitrogen can be achieved by reacting with alkyl halides or through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride. researchgate.net These modifications allow for the introduction of a wide variety of substituents to explore the chemical space around the azetidine ring.
| Azetidine Substrate | Reagents and Conditions | Modification | Reference |
| Deprotected this compound | Acrylic acid, T3P, DIPEA | N-Acylation | epo.org |
| Deprotected this compound | Aldehyde/Ketone, NaBH₃CN | N-Alkylation (Reductive Amination) | researchgate.net |
| N-Benzyl-3-hydroxyazetidine | Alkylsulfonyl halide, then alkali metal cyanide | Conversion of hydroxyl to cyano | google.com |
Linker Chemistry and Conjugation Strategies
The inherent reactivity of the "this compound" moiety, specifically the secondary amine within the azetidine ring, makes it a valuable component in linker chemistry. This functionality provides a straightforward attachment point for conjugation to other molecules or for further derivatization to build more complex structures.
The primary conjugation strategy involves the N-alkylation or N-acylation of the azetidine nitrogen. This atom serves as a nucleophile, readily reacting with a variety of electrophiles to form stable covalent bonds. This approach is instrumental in medicinal chemistry for connecting the pyrimidine scaffold, which may serve as a pharmacophore, to other fragments that can modulate properties like solubility, cell permeability, or target binding.
For instance, the azetidine nitrogen can be functionalized by reacting it with alkyl halides, aldehydes (via reductive amination), or activated carboxylic acids (and their derivatives) to form substituted azetidines. A notable example from related structures involves the reaction of an azetidin-3-yloxy-phenyl-isoxazole derivative with propionaldehyde (B47417) in the presence of sodium cyanoborohydride to yield the N-propylated azetidine. google.com Another common strategy is the reaction with sulfonyl chlorides, such as ethanesulfonyl chloride, to produce N-sulfonylated azetidines, a transformation that can significantly alter the electronic and steric properties of the linker. google.com
These strategies highlight the utility of the azetidine ring as a versatile linker, enabling the systematic exploration of chemical space around the core pyrimidine structure.
Table 1: Conjugation Strategies for Azetidine-Containing Scaffolds
| Strategy | Reagent Example | Resulting Linkage | Reference |
| Reductive Amination | Propionaldehyde, Sodium Cyanoborohydride | N-Propyl Azetidine | google.com |
| Sulfonylation | Ethanesulfonyl Chloride | N-Ethylsulfonyl Azetidine | google.com |
| Acylation | Acyl Chlorides | N-Acyl Azetidine | csic.es |
| Reaction with Chloropyrimidines | 2-Chloropyrimidine derivatives | N-Pyrimidinyl Azetidine | nih.gov |
Advanced Synthetic Methodologies for Related Analogues
The development of novel synthetic methods is crucial for accessing a wide range of pyrimidine analogues efficiently and sustainably. Advanced methodologies, including catalytic approaches, multi-component reactions, and flow chemistry, have been successfully applied to the synthesis of pyrimidine derivatives.
Catalytic Approaches
Catalysis offers significant advantages in organic synthesis, including increased reaction rates, higher yields, and improved selectivity under milder conditions. Various catalytic systems have been developed for the synthesis of pyrimidine analogues and related heterocycles.
Ionic liquids have been employed as catalysts, such as L-proline nitrate, which has been shown to effectively catalyze the one-pot, three-component Biginelli reaction to produce dihydropyrimidine (B8664642) derivatives with yields up to 86%. japsonline.com This approach benefits from the unique properties of ionic liquids as environmentally benign reaction media. japsonline.com
Heterogeneous catalysts are also prominent, offering ease of separation and reusability. Magnetite nanoparticles functionalized with organic bases (MNPs-TBAN) have been successfully used as a recyclable catalyst for the synthesis of pyrano[2,3-d]pyrimidine derivatives from aldehydes, malononitrile, and barbituric acid. orgchemres.org This method provides excellent yields and a simple workup procedure. orgchemres.org Transition metal catalysts, including palladium (Pd), copper (Cu), and scandium triflate (Sc(OTf)₃), are also widely reported for facilitating Biginelli-like reactions to create fused pyrimidine systems like pyrazolo[3,4-d]pyrimidines. researchgate.net
Table 2: Catalytic Approaches for Pyrimidine Analogue Synthesis
| Catalyst Type | Specific Catalyst | Reaction Type | Product Class | Reference |
| Ionic Liquid | L-proline nitrate | Biginelli Reaction | Dihydropyrimidines | japsonline.com |
| Heterogeneous | Magnetite Nanoparticles (MNPs-TBAN) | Condensation | Pyrano[2,3-d]pyrimidines | orgchemres.org |
| Transition Metal | Pd, Cu, Sc(OTf)₃ | Biginelli-like Reaction | Pyrazolo[3,4-d]pyrimidines | researchgate.net |
Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. researchgate.net MCRs are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity, making them ideal for creating libraries of heterocyclic compounds. researchgate.netsamipubco.com
Several MCRs have been developed for the synthesis of pyrimidine derivatives. A one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives, catalyzed by tetra-n-butylammonium bromide (TBAB), provides a green and rapid method for synthesizing pyrrolo[2,3-d]pyrimidine derivatives in high yields (73-95%). scielo.org.mx
Another innovative approach is a one-pot multicomponent tandem reaction that combines a Glaser coupling of an alkyne with subsequent addition, heterocyclization, and oxidation steps involving guanidine (B92328) and DMSO to afford conjugated poly(pyrimidine)s. acs.org Catalyst-free MCRs have also been developed; for example, an efficient domino reaction for synthesizing pyrimidine-functionalized pyrrolo-annelated derivatives has been reported, which proceeds under mild conditions with high yields and avoids column chromatography for purification. rsc.org
Table 3: Multi-Component Reactions for Pyrimidine Analogue Synthesis
| MCR Name/Type | Key Reactants | Catalyst/Conditions | Product Class | Reference |
| TBAB-Catalyzed Condensation | Arylglyoxals, 6-Amino-1,3-dimethyluracil, Barbituric acids | TBAB, Ethanol, 50°C | Pyrrolo[2,3-d]pyrimidines | scielo.org.mx |
| Glaser Coupling/Tandem | Alkyne, Guanidine hydrochloride, DMSO, O₂ | CuCl, TMEDA, Cs₂CO₃ | Conjugated Poly(pyrimidine)s | acs.org |
| Catalyst-Free Domino | (Not specified) | Catalyst-free, mild conditions | Pyrimidine-functionalized pyrroles | rsc.org |
| Magnetic Nanocatalyst MCR | Aldehydes, Ethyl acetoacetate, Urea/Thiourea | Ag/Fe₃O₄/SiO₂@MWCNTs | Pyrimidine derivatives | samipubco.com |
Flow Chemistry Applications
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, has emerged as a powerful technology in modern organic synthesis. acs.org Its advantages include superior heat and mass transfer, enhanced safety for hazardous reactions, and potential for automation and scalability. scielo.br
The synthesis of pyrimidine analogues has significantly benefited from flow chemistry applications. A two-step, one-flow protocol has been developed for the synthesis of 4,6-disubstituted pyrimidines, which are of interest as potential cardiomyogenesis-inducing agents. nih.gov In this process, the nucleophilic substitution of 4,6-dichloropyrimidine with an amine is followed by a second substitution with another amine in the same reactor system at elevated temperatures. nih.gov
Flow chemistry has also been applied to the production of key pharmaceutical intermediates. For example, the synthesis of a 5-bromomethylpyrimidine precursor for the drug Rosuvastatin was improved using flow photobromination, leading to higher productivity and product purity compared to batch processing. mdpi.com The integration of flow reactors with other technologies like microwave irradiation has further expanded the synthetic possibilities, enabling transformations that are difficult to achieve in conventional batch reactors. nih.gov
Table 4: Flow Chemistry Applications in Pyrimidine Analogue Synthesis
| Application | Key Transformation | Flow System Details | Advantage | Reference |
| Library Synthesis | Two-step nucleophilic substitution of 4,6-dichloropyrimidine | ThalesNano X-Cube Flash, NMP solvent, 160-200°C | Rapid, efficient library generation | nih.gov |
| API Intermediate Synthesis | Photobromination of a 5-methylpyrimidine | PFA tubing reactor, photochemical setup | Improved productivity and purity | mdpi.com |
| General Heterocycle Synthesis | Multi-step synthesis of alkaloids (e.g., oxomaritidine) | Columns of immobilized reagents and scavengers | Automated, multi-step synthesis without intermediate purification | scielo.br |
Structure Activity Relationship Sar Studies of 4 Azetidin 3 Yloxy Pyrimidine Derivatives
Systematic Structural Variations and Their Impact on Biological Interactions
Systematic structural variation is a cornerstone of SAR studies, involving the methodical alteration of different parts of the lead molecule to map its interaction with a biological target. The 4-(azetidin-3-yloxy)pyrimidine core offers several positions for modification, primarily on the pyrimidine (B1678525) ring and the azetidine (B1206935) moiety.
Research into pyrimidine-4-carboxamide (B1289416) inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) provides a strong proxy for understanding the SAR of this class of compounds. nih.govresearchgate.net In these studies, the pyrimidine scaffold was systematically modified at three key positions (R₁, R₂, and R₃) to optimize potency and physicochemical properties. acs.org One of the most informative areas of modification was the R₃ position, where various cyclic and acyclic amines were substituted at the C6 position of the pyrimidine ring, adjacent to the carboxamide.
The impact of substituting different small alkylamines at this position revealed clear trends in activity. Replacing a morpholine (B109124) group, which is relatively polar, with a more hydrophobic piperidine (B6355638) was well-tolerated. nih.govacs.org A significant increase in potency was observed when the morpholine was replaced with smaller cyclic amines like pyrrolidine (B122466) or dimethylamine. nih.govacs.org This suggests that the original morpholine group might be too polar or cause steric hindrance within the target's binding pocket. nih.govacs.org The pyrrolidine substituent proved to be particularly effective, leading to an almost four-fold increase in potency. nih.govacs.org
The data below, derived from studies on pyrimidine-4-carboxamides, illustrates the impact of these substitutions on inhibitory activity, measured as pIC₅₀.
| Compound Base | R₃ Substituent | pIC₅₀ | Key Observation |
|---|---|---|---|
| N-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)pyrimidine-4-carboxamide | Morpholine | 5.7 | Baseline compound. nih.govacs.org |
| N-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)pyrimidine-4-carboxamide | Piperidine | 5.7 | Substitution with a more hydrophobic ring is tolerated. nih.govacs.org |
| N-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)pyrimidine-4-carboxamide | Dimethylamine | 6.0 | 2-fold increase in potency, suggesting less polarity or steric bulk is favorable. nih.govacs.org |
| N-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)pyrimidine-4-carboxamide | Azetidine | 6.1 | Slightly greater than 2-fold increase in potency. nih.govacs.org |
| N-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)pyrimidine-4-carboxamide | Pyrrolidine | 6.3 | Nearly 4-fold increase in potency, indicating optimal size/polarity. nih.govacs.org |
Influence of Substituents on Target Engagement and Ligand Binding
The nature and position of substituents on the this compound scaffold directly govern its binding affinity and selectivity for a biological target. These influences can be broken down into electronic effects, steric interactions, and the capacity for hydrogen bonding.
The core structure itself contains key features for molecular recognition. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, while the ether oxygen of the azetidin-3-yloxy group provides an additional hydrogen bond acceptor site. The pyrimidine ring is also capable of engaging in favorable π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket. The azetidine nitrogen, if protonated under physiological conditions, can serve as a hydrogen bond donor.
Studies on related pyrimidine derivatives have shown that the introduction of electron-withdrawing groups, such as a chlorine atom at the C6 position, can modulate the electronic character of the pyrimidine ring, which in turn affects its reactivity and interaction with macromolecules. mdpi.com Conversely, electron-donating groups like the azetidinyloxy group can also alter the core's electrophilicity.
The importance of hydrogen bonding is highlighted in studies of dihydrofuro[3,4-d]pyrimidine derivatives, where an exposed oxygen atom was found to form additional hydrogen bonds with amino acid residues, contributing to improved activity profiles. nih.gov In the NAPE-PLD inhibitor series, the replacement of a morpholine substituent with an (S)-3-hydroxypyrrolidine not only increased potency tenfold but also reduced lipophilicity, a desirable trait for drug development. nih.govresearchgate.netacs.org This demonstrates that adding a hydrogen bond donor (the hydroxyl group) in the correct orientation can significantly enhance target engagement. nih.govacs.org
Conformational Analysis and its Correlation with Activity
The three-dimensional shape, or conformation, of a molecule is critical for its ability to fit into a biological target's binding site. For derivatives of this compound, conformational flexibility arises from the non-planar nature of the azetidine ring and the rotational freedom around the bonds connecting the different fragments of the molecule.
The profound impact of molecular conformation on biological activity is clearly illustrated in studies of N-naphthyl-cyclopenta[d]pyrimidines as microtubule targeting agents. nih.gov In this series, two closely related compounds showed vastly different activities due to their conformational dissimilarity. One compound, where the naphthyl ring could rotate freely, was highly potent, while a conformationally restricted analogue was inactive. nih.gov This highlights that rotational flexibility can be essential for allowing the molecule to adopt the optimal conformation for binding. nih.gov
This principle is also evident in the development of NAPE-PLD inhibitors. nih.govresearchgate.net An initial lead compound contained a flexible N-methylphenethylamine group. By replacing this with a conformationally restricted (S)-3-phenylpiperidine ring, the inhibitory potency was increased threefold. nih.govresearchgate.netacs.org This strategy of conformational restriction is a powerful tool in drug design, as it can lock the molecule into a more bioactive shape and reduce the entropic penalty of binding.
Pharmacophore Elucidation from Derivative Studies
A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. mdpi.commdpi.com By synthesizing and testing a library of derivatives, a pharmacophore model for the this compound scaffold can be elucidated, guiding the design of new, more potent compounds. scirp.org
The essential features of a pharmacophore model typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic centers (HC), and aromatic rings (AI). mdpi.comresearchgate.net
Based on the SAR of this compound and related compounds, a general pharmacophore can be proposed:
Hydrogen Bond Acceptors (HBA): The two nitrogen atoms of the pyrimidine ring are key HBA features. The ether oxygen linking the azetidine and pyrimidine rings also serves as an HBA.
Hydrogen Bond Donor (HBD): The nitrogen atom of the azetidine ring can act as an HBD, particularly when protonated. Substituents with hydroxyl or amine groups, such as the (S)-3-hydroxypyrrolidine that proved highly effective in NAPE-PLD inhibitors, introduce additional HBD features. nih.govacs.org
Hydrophobic/Aromatic Features (HC/AI): The pyrimidine ring itself provides a hydrophobic and aromatic feature capable of engaging in π-π interactions. Other hydrophobic substituents attached to the scaffold would define additional hydrophobic regions in the model.
The process of pharmacophore modeling involves aligning the structures of known active ligands to identify these common critical features. mdpi.com By comparing highly active derivatives with inactive ones, researchers can refine the model, determining which features are essential for activity and which regions of the molecule are sensitive to steric bulk. mdpi.com This validated model then serves as a 3D query for virtual screening of compound libraries to identify novel molecules with the potential for the desired biological activity. scirp.org
Based on a comprehensive review of available scientific literature, there is insufficient specific data regarding the chemical compound “this compound” and its derivatives to generate a thorough and scientifically accurate article that adheres to the detailed outline provided.
The existing research focuses on broader categories of pyrimidine derivatives or other related heterocyclic compounds. While there is extensive information on various pyrimidine-based molecules as kinase inhibitors, receptor modulators, and antiproliferative agents, the specific data required for the subsections—such as enzyme inhibition profiles, receptor binding affinities, protein-ligand interaction analyses, and specific cellular pathway modulation for the this compound scaffold—is not available in the public domain.
Therefore, it is not possible to fulfill the request to create a detailed, data-rich article focusing solely on "this compound" structured around the provided outline without compromising scientific accuracy and introducing information from outside the specified scope.
Biological Target Identification and Mechanistic Investigations
Cellular Pathway Modulation in Preclinical Models
Impact on Cellular Signaling Cascades
There is currently a lack of specific information detailing the impact of 4-(Azetidin-3-yloxy)pyrimidine on cellular signaling cascades. The pyrimidine (B1678525) scaffold is a common feature in many kinase inhibitors, which are known to modulate signaling pathways critical to cell proliferation, differentiation, and survival. For instance, various pyrimidine derivatives have been shown to inhibit Janus kinases (JAKs), which are integral to the JAK-STAT signaling pathway that transduces signals from cytokines and growth factors. nih.govnih.govfrontiersin.org Other pyrimidine-based compounds have been found to target the MEK/ERK pathway, a key cascade in regulating cell growth and division. nih.gov However, without direct experimental evidence, it is not possible to definitively attribute any specific signaling pathway modulation to this compound.
Investigation of Mechanism of Action in Non-Human Biological Systems (e.g., in vitro, animal models)
Specific studies on the mechanism of action of this compound in in vitro assays or animal models have not been identified in the public domain. Research into other pyrimidine-containing molecules has revealed a wide array of mechanisms. For example, some pyrimidine derivatives exhibit anticancer properties by inhibiting microtubule formation, a critical process for cell division. nih.gov Others have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. In the context of infectious diseases, certain pyrimidine analogs target essential microbial enzymes like DNA gyrase.
The biological activity of pyrimidine derivatives is highly dependent on the nature and arrangement of their substituents. The azetidin-3-yloxy group at the 4-position of the pyrimidine ring in the subject compound will confer unique physicochemical properties that dictate its interaction with biological targets. To ascertain the mechanism of action of this compound, dedicated in vitro enzymatic and cellular assays, followed by validation in appropriate animal models, would be necessary. Such studies would elucidate its potential therapeutic effects and the molecular pathways through which they are exerted.
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a protein target. rjptonline.orgmdpi.com This technique is instrumental in understanding the binding mechanisms and potential efficacy of compounds derived from the 4-(azetidin-3-yloxy)pyrimidine scaffold. mdpi.com Docking algorithms explore various possible conformations of the ligand within the protein's active site and score them based on binding energy, providing insights into the feasibility and strength of the interaction. nih.gov
For pyrimidine (B1678525) derivatives, molecular docking studies have been crucial in predicting how these molecules orient themselves within the binding pockets of various protein targets, such as kinases, cyclooxygenases (COX), and dihydrofolate reductase (DHFR). mdpi.comnih.govnih.gov Predictions often highlight key intermolecular interactions that stabilize the ligand-protein complex. These interactions typically include:
Hydrogen Bonds: The nitrogen atoms in the pyrimidine ring are common hydrogen bond acceptors, while the azetidine (B1206935) moiety can also participate in hydrogen bonding. For example, studies on related pyrimidine derivatives show hydrogen bonds forming with key amino acid residues like Arg120 and Tyr355 in COX-1 or Ala9 in DHFR. nih.govresearchgate.net
Hydrophobic Interactions: The aromatic pyrimidine ring and parts of the azetidine ring can form favorable hydrophobic contacts with nonpolar residues in the active site, contributing significantly to binding affinity. nih.gov
π-Interactions: The pyrimidine ring can engage in π-π stacking with aromatic amino acid residues (e.g., Tryptophan, Tyrosine, Phenylalanine) or π-alkyl interactions with aliphatic residues such as Isoleucine and Valine. nih.govnih.gov
These predicted binding modes provide a structural hypothesis for the compound's activity and serve as a foundation for designing derivatives with improved interaction profiles. nih.gov
Table 1: Predicted Interactions for Pyrimidine Derivatives with Protein Targets
| Target Protein | Derivative Scaffold | Key Interacting Residues | Predicted Interaction Type |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Pyrimidine | Alanine, Arginine (Arg513) | π-σ, Hydrogen Bond nih.gov |
| Phosphoinositide 3-kinase (PI3Kγ) | Diaryl-pyrimidine | Not specified | High Binding Affinity nih.gov |
| Dihydrofolate Reductase (hDHFR) | Pyran derivative | Alanine (Ala9), Leucine (Leu22) | Hydrogen Bond, π-π bond researchgate.net |
| Cyclin-Dependent Kinase 8 (CDK8) | Pyrimidine | Not specified | Moderate to good docking results nih.gov |
A critical output of molecular docking is the binding affinity score, which estimates the binding free energy of the ligand-protein complex. nih.gov Scoring functions are used to rank different poses of the same ligand and to compare different ligands for their potential to bind to a specific target. nih.gov Lower binding energy scores typically indicate a more stable and favorable interaction. For instance, docking studies on pyrimidine derivatives against COX enzymes have used scoring functions to suggest slightly stronger binding to COX-2 over COX-1, although the difference can sometimes be negligible (less than 1 kcal/mol). nih.gov These scores are essential for virtual screening campaigns, where large libraries of compounds are computationally evaluated to prioritize a smaller, more promising set of candidates for experimental testing.
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked complex and to explore the conformational landscape of the ligand and the protein. nih.govuoa.gr
The flexibility of both the ligand and the protein is a crucial aspect of molecular recognition. The azetidine ring in this compound, while somewhat constrained, and the ether linkage allow for a degree of conformational flexibility. MD simulations can explore the different conformations the molecule can adopt within the binding site, providing a more realistic picture of the binding event. nih.gov Studies on related pyrimidine nucleoside analogues have shown that the sugar moiety can be restricted to specific conformations, which can be crucial for biological activity. nih.govnih.gov Understanding the accessible conformations helps in designing more rigid analogues that can pre-organize into the bioactive conformation, potentially increasing binding affinity.
A key application of MD simulations is to validate the stability of binding poses predicted by molecular docking. nih.govuoa.gr By simulating the complex in a solvated environment under physiological conditions, researchers can observe whether the ligand remains stably bound in its initial docked position or if it dissociates. uoa.gr Analysis of the simulation trajectory, often by calculating the root-mean-square deviation (RMSD) of the ligand, can quantify this stability. nih.gov For example, MD simulations performed on dihydropyrimidine (B8664642) derivatives have revealed that specific enantiomers form more stable complexes and have a higher binding affinity to their target enzyme. nih.gov Such analyses are critical for confirming that the key interactions predicted by docking are maintained over time. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For derivatives of this compound, QSAR can be a powerful tool to predict the activity of newly designed molecules and to understand which molecular properties are most important for their biological function. nih.gov
To build a QSAR model, a set of molecules with known activities is required. nih.gov Various molecular descriptors, which are numerical representations of the chemical structure, are calculated. These can include:
Physicochemical descriptors: such as lipophilicity (LogP), molecular weight, and polar surface area. imist.ma
Electronic descriptors: such as HOMO/LUMO energies and dipole moment, often calculated using quantum chemistry methods like Density Functional Theory (DFT). nih.govimist.ma
Topological and geometrical descriptors: which describe the shape, size, and connectivity of the molecule. nih.gov
Statistical methods, such as Multiple Linear Regression (MLR) for linear models and Artificial Neural Networks (ANN) for non-linear models, are then used to create an equation that correlates these descriptors with the observed biological activity (e.g., pIC50). nih.govimist.ma The predictive power of the resulting model is rigorously validated using internal (cross-validation) and external test sets. nih.govimist.manih.gov Successful QSAR models provide valuable insights into the structure-activity landscape, guiding the rational design of new derivatives with potentially higher potency. researchgate.netresearchgate.net
Table 2: Common Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
|---|---|---|
| R² | Coefficient of determination (goodness of fit) | > 0.6 |
| Q² or R²cv | Cross-validated correlation coefficient (internal predictive ability) | > 0.5 nih.gov |
| R²pred | Predictive correlation coefficient for the external test set | > 0.6 nih.gov |
In Silico Prediction of Pharmacological Properties and Metabolic Fate (excluding human ADME)
In silico tools are widely used to forecast the pharmacokinetic profile of new chemical entities early in the drug discovery process. These predictions help to identify potential liabilities and guide the design of molecules with more favorable properties.
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. Several rule-based filters are used for this assessment, with Lipinski's Rule of Five being the most common. nih.gov These rules establish physicochemical parameter ranges associated with good oral bioavailability. The parameters include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
While pre-calculated drug-likeness data for this compound is not available in the surveyed public databases, the general approach involves calculating these key physicochemical properties. Online platforms and computational software are routinely used to generate these predictions for novel compounds. molinspiration.comresearchgate.net
Table 1: Predicted Physicochemical Properties for Drug-Likeness Assessment of this compound
| Property | Value | Lipinski's Rule of Five Guideline |
|---|---|---|
| Molecular Weight | Data not available in searched literature | ≤ 500 g/mol |
| logP (Lipophilicity) | Data not available in searched literature | ≤ 5 |
| Hydrogen Bond Donors | Data not available in searched literature | ≤ 5 |
| Hydrogen Bond Acceptors | Data not available in searched literature | ≤ 10 |
Table generated based on common parameters used for drug-likeness assessment. Specific values for this compound require direct calculation with cheminformatics software.
Computational models can predict key characteristics related to a compound's absorption and distribution within biological systems. These predictions are based on physicochemical properties that influence a molecule's ability to cross membranes and bind to proteins.
Key parameters predicted by in silico methods include:
Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity, which correlates with its ability to permeate cell membranes.
Gastrointestinal (GI) Absorption: Qualitative prediction (e.g., high or low) of a compound's absorption from the gut.
Blood-Brain Barrier (BBB) Penetration: A prediction of whether a compound is likely to cross into the central nervous system.
Table 2: Predicted Absorption and Distribution-Related Properties of this compound
| Property | Predicted Value |
|---|---|
| Topological Polar Surface Area (TPSA) | Data not available in searched literature |
| Number of Rotatable Bonds | Data not available in searched literature |
| Gastrointestinal (GI) Absorption | Data not available in searched literature |
| Blood-Brain Barrier (BBB) Penetrant | Data not available in searched literature |
Table outlines key parameters for absorption and distribution. Specific values for this compound require direct calculation with cheminformatics software.
Metabolic stability is a critical parameter that influences a drug's half-life and duration of action. In silico models are employed to predict how a compound will be metabolized by enzymes, primarily the Cytochrome P450 (CYP) family. These computational tools can identify specific sites on a molecule that are most susceptible to metabolic reactions (Sites of Metabolism or SOMs).
By predicting these "metabolic hotspots," chemists can modify the compound's structure—for example, by blocking the labile site with a different chemical group—to enhance its metabolic stability and improve its pharmacokinetic profile. Furthermore, computational platforms can provide a qualitative evaluation of metabolic stability, often expressed as predicted half-life (t½) or intrinsic clearance (Clint) in research systems like human liver microsomes (HLMs). Specific in silico metabolic stability data for this compound are not available in the public domain and would necessitate a dedicated study.
Analytical and Bioanalytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Purification of the Compound and its Derivatives
Chromatographic methods are fundamental for the isolation and purification of 4-(Azetidin-3-yloxy)pyrimidine and its related compounds from complex mixtures. nih.govresearchgate.net High-Performance Liquid Chromatography (HPLC) is a principal technique, particularly in its reversed-phase (RP-HPLC) and ion-paired reversed-phase (IP-RP-HPLC) formats, which separate molecules based on hydrophobicity. researchgate.netnih.gov
For the analysis of pyrimidine (B1678525) derivatives, C8 and C18 silica (B1680970) gel columns are commonly utilized. researchgate.net The separation is typically achieved using a mobile phase consisting of a buffer and an organic modifier, such as acetonitrile (B52724) or methanol. researchgate.netox.ac.uk The choice of mobile phase and gradient elution can be optimized to achieve efficient separation of the target compound from impurities. ox.ac.uk
In addition to HPLC, other chromatographic techniques like column chromatography and preparative thin-layer chromatography are also employed for the purification of pyrimidine derivatives. nih.gov The selection of the appropriate chromatographic method depends on the specific properties of the compound and the scale of purification required. nih.govidtdna.com
Table 1: Chromatographic Conditions for Pyrimidine Derivative Analysis
| Technique | Stationary Phase | Mobile Phase Components | Application |
|---|---|---|---|
| Reversed-Phase HPLC | C18 Silica Gel | Phosphate Buffer (pH 2.3) - Methanol (4:1 v/v) | Analysis of pyrimidine derivatives in biological samples. researchgate.net |
| Reversed-Phase HPLC | C8 Silica Gel | Acetonitrile in Triethylammonium Bicarbonate Buffer | Purification of oligonucleotides and their derivatives. ox.ac.uk |
| Normal-Phase HPLC | Monolithic Silica | Hexane-Isopropanol with Ethylene Glycol/Water/Acetonitrile | Separation of polar purine (B94841) and pyrimidine derivatives. nih.gov |
| Column Chromatography | Silica Gel | Varies based on compound polarity | General purification of synthesized pyrimidine derivatives. nih.gov |
Spectroscopic Characterization in Research Settings
Spectroscopic techniques are indispensable for the structural confirmation of this compound and its derivatives. These methods provide detailed information about the molecular structure, connectivity, and functional groups present in the compound. niscpr.res.inijcsrr.orgijcsrr.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used to characterize pyrimidine derivatives. nih.govresearchgate.net
In ¹H NMR spectra of pyrimidine derivatives, characteristic signals for the pyrimidine ring protons can be observed. For instance, a sharp singlet for the C-H proton of the pyrimidine ring may appear around δ 8.2 ppm. ijcsrr.org The protons of the azetidine (B1206935) ring will also exhibit specific chemical shifts and coupling patterns that can be used to confirm its presence and stereochemistry. ipb.pt
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The carbon atoms of the pyrimidine ring typically resonate at specific chemical shifts, for example, around 113.94, 153.38, and 157.97 ppm. niscpr.res.in The carbon signals from the azetidine moiety will also be present in the spectrum, further confirming the structure.
Advanced NMR techniques, such as 2D NMR (e.g., HETCOR), can be employed for unambiguous assignment of all proton and carbon signals, especially for more complex derivatives.
Table 2: Representative NMR Data for Pyrimidine Derivatives
| Nucleus | Chemical Shift (δ) Range (ppm) | Notes |
|---|---|---|
| ¹H | 7.0 - 8.2 | Aromatic and pyrimidine ring protons. ijcsrr.org |
| ¹H | 3.2 - 4.4 | Protons on the azetidinone ring. ijcsrr.org |
| ¹³C | 110 - 160 | Carbon atoms of the pyrimidine ring. niscpr.res.in |
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the molecular formula. rsc.org
In the mass spectrum of a pyrimidine derivative, the molecular ion peak (M+) is a key piece of information. iosrjournals.org Fragmentation patterns observed in the mass spectrum can also provide valuable structural information, helping to identify different components of the molecule. iosrjournals.org For instance, the fragmentation of the pyrimidine ring can lead to characteristic daughter ions. iosrjournals.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nih.govresearchgate.net For pyrimidine derivatives, characteristic absorption bands for C=N, C=C, and C-O stretching vibrations can be observed in the IR spectrum. nih.govcore.ac.uk For example, the C=N bond in a pyrimidine ring may show an absorption band around 1555 cm⁻¹. nih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the pyrimidine ring. mdpi.com The UV-Vis spectrum of a pyrimidine derivative will typically show absorption maxima (λmax) at specific wavelengths, which can be useful for quantitative analysis and for studying interactions with other molecules, such as DNA. mdpi.com The absorption spectra are often recorded in a suitable solvent like Tris-HCl buffer. mdpi.com
Table 3: Spectroscopic Data for Characterization of Pyrimidine Derivatives
| Technique | Key Observables | Application |
|---|---|---|
| Mass Spectrometry | Molecular ion peak (m/z) and fragmentation patterns. iosrjournals.org | Determination of molecular weight and structural fragments. iosrjournals.org |
| Infrared Spectroscopy | Characteristic absorption bands for functional groups (e.g., C=N, C=O). nih.govijcsrr.org | Identification of functional groups. nih.gov |
| UV-Vis Spectroscopy | Wavelength of maximum absorbance (λmax). mdpi.com | Quantitative analysis and binding studies. mdpi.com |
Advanced Analytical Techniques for Metabolite Identification in Biological Samples (non-human)
The study of how this compound is metabolized in biological systems is crucial for understanding its potential therapeutic applications. Advanced analytical techniques are employed to identify its metabolites in non-human biological samples.
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used technique for metabolite identification. nih.gov This method combines the separation capabilities of HPLC with the sensitive detection and structural elucidation power of mass spectrometry. creative-proteomics.com By comparing the mass spectra of the parent compound with those of potential metabolites, researchers can identify modifications such as hydroxylation, oxidation, or conjugation.
Stable isotope tracing, often used in conjunction with mass spectrometry, is another advanced technique. creative-proteomics.com By labeling the parent compound with a stable isotope (e.g., ¹³C or ¹⁵N), researchers can track its metabolic fate and confidently identify its metabolites in complex biological matrices. creative-proteomics.com These methodologies are essential for building a comprehensive understanding of the compound's metabolic profile.
Future Directions and Research Opportunities
Exploration of Novel Synthetic Routes to Access Derivatives
The continued exploration of 4-(azetidin-3-yloxy)pyrimidine as a pharmacophore is dependent on the development of efficient and versatile synthetic methodologies to access a diverse range of derivatives. While established methods for the synthesis of functionalized pyrimidines and azetidines exist, future research will likely focus on novel strategies that offer improved yields, scalability, and access to previously inaccessible chemical space. acs.orgarkat-usa.orgnih.gov
Key areas for advancement include:
Late-Stage Functionalization: Methodologies that allow for the modification of the this compound core at a late stage of the synthesis are highly valuable. This approach enables the rapid generation of a library of analogues from a common intermediate, accelerating the structure-activity relationship (SAR) studies. acs.org
Photochemical and Electrochemical Methods: The use of visible light-mediated reactions and electrochemical synthesis offers green and efficient alternatives to traditional synthetic methods. chemrxiv.orgnih.gov These techniques can facilitate unique bond formations and functional group interconversions, leading to novel derivatives.
Catalytic Approaches: The development of novel catalysts, including transition metal and organocatalysts, can enable more efficient and selective reactions for the synthesis of both the azetidine (B1206935) and pyrimidine (B1678525) components. jchemrev.commdpi.comorganic-chemistry.org For instance, copper-catalyzed cyclization reactions have shown promise in the synthesis of diversely functionalized pyrimidines. organic-chemistry.org
Flow Chemistry: The application of continuous flow technologies can offer advantages in terms of safety, scalability, and reaction optimization for the synthesis of this compound and its derivatives. chemrxiv.org
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Late-Stage Functionalization | Rapid library synthesis, efficient SAR exploration. acs.org | Development of selective C-H activation and cross-coupling methods. |
| Photochemical/Electrochemical Methods | Mild reaction conditions, unique reactivity. chemrxiv.orgnih.gov | Exploration of novel photocatalysts and electrode materials. |
| Novel Catalysis | High efficiency and selectivity, access to chiral derivatives. nih.govjchemrev.commdpi.com | Design of new ligands and organocatalysts. |
| Flow Chemistry | Improved safety, scalability, and process control. chemrxiv.org | Optimization of reactor design and reaction conditions. |
Discovery of Unexplored Biological Targets
The pyrimidine scaffold is a well-established pharmacophore that interacts with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in nucleotide metabolism. nih.govnih.govekb.eg The incorporation of the azetidine moiety can modulate the physicochemical properties of the parent pyrimidine, potentially leading to altered target selectivity and novel biological activities. researchgate.net
Future research should focus on identifying and validating novel biological targets for this compound derivatives. This can be achieved through:
Phenotypic Screening: Unbiased screening of compound libraries in cell-based or whole-organism models can reveal unexpected therapeutic activities and help to identify novel targets.
Target-Based Screening: Screening against panels of understudied enzymes and receptors can uncover new areas of therapeutic intervention. For instance, many kinases implicated in neurodegenerative diseases remain understudied and could be potential targets. acs.org
Chemoproteomics: This approach can be used to identify the direct protein targets of a compound within a complex biological system, providing valuable insights into its mechanism of action.
Exploiting Nucleotide Metabolism: Given the structural similarity of pyrimidine to the building blocks of DNA and RNA, exploring targets within the purine (B94841) and pyrimidine biosynthesis and salvage pathways could be a fruitful area of research, particularly in oncology and infectious diseases. mdpi.comnih.govmdpi.com
| Target Class | Rationale for Exploration | Potential Therapeutic Areas |
| Understudied Kinases | The pyrimidine core is a known kinase hinge-binder; the azetidine can confer selectivity. acs.orgmdpi.com | Neurodegeneration, rare cancers. acs.org |
| Epigenetic Targets | Many epigenetic enzymes have nucleotide-binding pockets. | Oncology, inflammatory diseases. |
| Enzymes in Nucleotide Salvage Pathways | Cancer cells often rely on salvage pathways for nucleotide supply. nih.govmdpi.com | Oncology. nih.gov |
| Viral and Bacterial Enzymes | Essential enzymes in pathogens can be targeted. nih.gov | Infectious diseases. nih.gov |
Development of Next-Generation Scaffolds Incorporating the Azetidin-3-yloxy Pyrimidine Moiety
The this compound moiety can serve as a versatile building block for the construction of more complex, next-generation molecular scaffolds. The inherent three-dimensionality of the azetidine ring can be exploited to improve the drug-like properties of new chemical entities, such as solubility and metabolic stability, while reducing planar motifs that can lead to off-target effects. enamine.netnih.gov
Future directions in this area include:
Bioisosteric Replacement: The azetidine-3-yloxy group can be used as a bioisostere for other functional groups, such as a phenyl ring or other heterocyclic systems, to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. nih.govresearchgate.net
Scaffold Hopping: The this compound core can be used as a starting point for the design of novel scaffolds that maintain the key pharmacophoric features while exploring new chemical space.
Fragment-Based Drug Discovery (FBDD): The rigid nature of the azetidine ring makes the this compound moiety an attractive fragment for FBDD campaigns. enamine.net This approach can lead to the identification of highly efficient binders to a biological target.
Fused Ring Systems: The pyrimidine ring can be fused with other heterocyclic systems to create novel, rigid scaffolds with defined three-dimensional shapes. Pyrazolo[3,4-d]pyrimidines, for example, are known to be potent kinase inhibitors. nih.gov
Advancements in Computational Design and Optimization Strategies
Computational chemistry and in silico modeling are indispensable tools in modern drug discovery. researchgate.net These approaches can be leveraged to accelerate the design and optimization of novel this compound derivatives.
Future research in this area will likely involve:
Structure-Based Drug Design (SBDD): For targets with known three-dimensional structures, SBDD can be used to design ligands with improved potency and selectivity. This has been successfully applied to the design of pyrimidine-based kinase inhibitors. nih.govacs.org
Ligand-Based Drug Design: When the structure of the target is unknown, ligand-based methods such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be used to guide the design of new compounds.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to understand the molecular basis of binding and to predict the effects of mutations. researchgate.net
ADMET Prediction: In silico models for the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can be used to prioritize compounds for synthesis and to identify potential liabilities early in the drug discovery process. researchgate.net
| Computational Method | Application in Drug Discovery | Example |
| Structure-Based Drug Design (SBDD) | Design of potent and selective inhibitors for known targets. nih.gov | Designing Aurora kinase inhibitors. nih.govacs.org |
| Molecular Docking | Predicting the binding mode and affinity of a ligand to a target. researchgate.net | Docking of azetidin-2-one (B1220530) derivatives to EGFR. researchgate.net |
| Molecular Dynamics (MD) Simulations | Understanding the dynamics of ligand-target interactions. researchgate.net | Simulating the stability of inhibitor-kinase complexes. researchgate.net |
| ADMET Prediction | Early identification of compounds with favorable pharmacokinetic properties. researchgate.net | Predicting the oral bioavailability of novel compounds. researchgate.net |
Integration with High-Throughput Screening and Phenotypic Assays
High-throughput screening (HTS) and phenotypic screening are powerful platforms for the discovery of novel bioactive molecules. nih.govufl.edu The integration of these technologies with libraries of this compound derivatives can accelerate the identification of new drug candidates.
Future opportunities in this area include:
DNA-Encoded Libraries (DELs): The synthesis of DELs based on the this compound scaffold would allow for the rapid screening of billions of compounds against a wide range of biological targets. nih.govacs.org
High-Content Imaging: Phenotypic screening using high-content imaging can provide detailed information about the effects of a compound on cellular morphology and function, aiding in mechanism of action studies.
Disease-Relevant Phenotypic Assays: The use of more complex, disease-relevant cellular models, such as patient-derived cells or three-dimensional organoids, in phenotypic screens can increase the translational relevance of the identified hits.
Kinase Inhibitor-Focused Libraries: The construction of focused libraries of this compound derivatives designed to target specific kinase families can increase the hit rate in HTS campaigns. thermofisher.comnih.gov
Q & A
Q. What synthetic strategies are effective for preparing 4-(Azetidin-3-yloxy)pyrimidine, and how can intermediates be optimized?
- Methodology : A two-step approach is commonly employed: (i) Nucleophilic substitution : React 4-chloropyrimidine with azetidin-3-ol under basic conditions (e.g., NaH in THF or DMF) to introduce the azetidine moiety. (ii) Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Yield optimization can be achieved by controlling reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 pyrimidine:azetidine) .
- Key Data : In analogous syntheses, yields of 65–78% are reported for similar pyrimidine-azetidine conjugates .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify characteristic peaks:
- Pyrimidine protons at δ 8.2–8.5 ppm (C5/C6-H).
- Azetidine protons at δ 3.5–4.0 ppm (N-CH₂) and δ 4.5–5.0 ppm (O-CH).
- IR Spectroscopy : Confirm the ether linkage (C-O-C stretch at 1100–1250 cm⁻¹) and azetidine ring (N-H bend at 1550–1650 cm⁻¹) .
Q. What solvent systems and reaction conditions maximize yield in azetidine-pyrimidine coupling?
- Optimization :
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of azetidine-3-ol.
- Base : Use NaH or K₂CO₃ for deprotonation; avoid aqueous bases to prevent hydrolysis.
- Temperature : 70–80°C balances reaction rate and side-product formation .
- Case Study : Ethyl 6-methyl-4-phenyl-2-thioxo-tetrahydropyrimidine synthesis achieved 85% yield in DMF with K₂CO₃ .
Advanced Research Questions
Q. How does the azetidine ring’s stereochemistry influence the reactivity of this compound in medicinal chemistry applications?
- Methodology :
- Chiral HPLC : Separate enantiomers of azetidine precursors to study stereochemical effects.
- Biological Assays : Test enantiopure derivatives for binding affinity (e.g., kinase inhibition).
Q. What computational tools predict the regioselectivity of azetidine-pyrimidine functionalization?
- Approach :
- DFT Calculations : Model transition states for electrophilic substitution (e.g., nitration, halogenation) at C2 vs. C5 of pyrimidine.
- Hammett Plots : Corlate substituent effects with reaction rates using σ values.
Q. How can kinetic studies resolve contradictions in reported reaction mechanisms for azetidine-pyrimidine derivatives?
- Methodology :
- Isotopic Labeling : Use ¹⁵N-azetidine to track nitrogen migration during coupling.
- In Situ Monitoring : Employ Raman spectroscopy to detect intermediates (e.g., azetidine oxide).
Methodological Notes
- Spectral Data : Cross-validate NMR assignments with DEPT-135 and HSQC to distinguish CH₂/CH₃ groups in azetidine .
- Safety : Handle azetidine precursors (e.g., 3-hydroxyazetidine) under inert atmosphere due to moisture sensitivity .
- Contradictions : Discrepancies in solvent effects (DMF vs. THF) may arise from competing coordination to intermediates; replicate under controlled humidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
